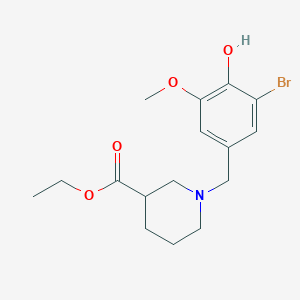![molecular formula C19H30N2O4 B6027448 N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6027448.png)
N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
MPEP acts as a selective antagonist of N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide, which is a G protein-coupled receptor that plays a critical role in the modulation of synaptic transmission and plasticity. By blocking the activity of this compound, MPEP can reduce the excitability of neurons and alter the balance of neurotransmitter signaling, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of calcium signaling, and the modulation of glutamate release. Additionally, MPEP has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPEP in lab experiments is its high selectivity for N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide, which allows for precise modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of MPEP is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Future Directions
As our understanding of the role of N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide in various physiological and pathological processes continues to evolve, there are several future directions for the use of MPEP in scientific research. These include the investigation of its potential therapeutic applications in the treatment of other neurological and psychiatric disorders, as well as the development of more potent and selective this compound antagonists for use in both basic and translational research. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of MPEP, as well as its interactions with other neurotransmitter systems and signaling pathways.
Synthesis Methods
The synthesis of MPEP involves several steps, including the reaction of 2-methoxyethylamine with 3-nitrobenzoyl chloride, followed by reduction of the resulting intermediate with palladium on carbon. The final step involves the reaction of the obtained amine with 1-(2-methoxy-1-methylethyl)-4-piperidinol and subsequent purification to obtain MPEP in its pure form.
Scientific Research Applications
MPEP has been widely used in scientific research to investigate the role of N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.
properties
IUPAC Name |
N-(2-methoxyethyl)-3-[1-(1-methoxypropan-2-yl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-15(14-24-3)21-10-7-17(8-11-21)25-18-6-4-5-16(13-18)19(22)20-9-12-23-2/h4-6,13,15,17H,7-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHUZULQOSPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(2-oxo-1-pyrrolidinyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6027384.png)
![5,5-dimethyl-2-(1-pyrrolidinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6027390.png)
![4-bromo-5-ethyl-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6027406.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6027411.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide](/img/structure/B6027418.png)

![3-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B6027434.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6027442.png)

![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6027460.png)
![N-(2-methoxyethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6027468.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6027470.png)
![N-cyclopropyl-3-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B6027478.png)